molecular formula C12H11N3O3S2 B7880040 [(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid

[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid

Cat. No.: B7880040
M. Wt: 309.4 g/mol
InChI Key: YBMUQALKMADHJN-UHFFFAOYSA-N
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Description

[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazides, with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group is introduced through a nucleophilic substitution reaction, where an amine group reacts with a suitable electrophile.

    Attachment of the Thioacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as conductivity and stability.

    Industry: It is used in the synthesis of other complex molecules and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of [(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties.

    2-Amino-1,3,4-thiadiazole: Studied for its potential as an anti-inflammatory and anticonvulsant agent.

    5-Phenyl-1,3,4-thiadiazole-2-thiol: Explored for its antioxidant and antimicrobial activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S2/c1-7-4-2-3-5-8(7)13-10(18)11-14-15-12(20-11)19-6-9(16)17/h2-5H,6H2,1H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMUQALKMADHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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